molecular formula C10H13N3O B13868632 5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 1042973-90-9

5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B13868632
CAS No.: 1042973-90-9
M. Wt: 191.23 g/mol
InChI Key: PQPYIGFPZXVYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one is a functionalized quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. The quinazolinone core is a privileged scaffold in the design of biologically active compounds, known for its diverse pharmacological profiles . This particular analog is substituted at the 5-position with an amino group, a modification that can profoundly influence electronic properties and binding interactions with biological targets, and features an N1-ethyl group, which can modulate the compound's lipophilicity and pharmacokinetic properties. Researchers can explore this compound as a key intermediate or precursor in the synthesis of more complex molecules targeting a range of diseases. Quinazolinones have demonstrated potent activity as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a validated target for the management of cardiovascular and ocular diseases due to cytoprotective, anti-ischemic, and anti-inflammatory properties . Furthermore, the quinazolinone scaffold is frequently employed in the development of anticancer agents, with mechanisms of action that include induction of apoptosis, inhibition of cell cycle progression, and targeting of kinase pathways such as the epidermal growth factor receptor (EGFR) . The presence of the amino group provides a handle for further chemical functionalization, making this compound a versatile building block for creating targeted libraries in combinatorial chemistry . This product is sold for laboratory research purposes only. It is strictly for use in laboratory chemicals and is not intended for human consumption, diagnostic, or therapeutic use of any kind.

Properties

CAS No.

1042973-90-9

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-amino-1-ethyl-3,4-dihydroquinazolin-2-one

InChI

InChI=1S/C10H13N3O/c1-2-13-9-5-3-4-8(11)7(9)6-12-10(13)14/h3-5H,2,6,11H2,1H3,(H,12,14)

InChI Key

PQPYIGFPZXVYRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC(=C2CNC1=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-N-(2-substituted-ethyl)benzamide with Aldehydes

One of the most efficient and eco-friendly methods involves a two-step reaction starting from 2-amino-N-(2-substituted-ethyl)benzamide and benzaldehyde derivatives under mild conditions.

  • Step 1: Synthesis of 2-amino-N-(2-substituted-ethyl)benzamide intermediate using 2-methyl tetrahydrofuran (2-MeTHF) as an eco-friendly solvent, replacing traditional tetrahydrofuran (THF).
  • Step 2: Cyclization with benzaldehyde derivatives in methanol using potassium carbonate as a catalyst, either under conventional reflux heating or microwave irradiation.

Reaction conditions:

Parameter Method A (Conventional Heating) Method B (Microwave Irradiation)
Solvent Methanol (MeOH) Methanol (MeOH)
Catalyst Potassium carbonate (K2CO3) Potassium carbonate (K2CO3)
Temperature Reflux (approx. 65 °C) Microwave irradiation (variable)
Reaction time 4–6 hours Minutes to 1 hour
Yield Excellent (typically >85%) Comparable or higher yields

After reaction completion, potassium carbonate is filtered off, and pure product precipitates upon cooling and solvent evaporation. The structure is confirmed by NMR, elemental analysis, and LC-MS. X-ray crystallography has been used to confirm intermediates.

Microwave-Assisted One-Pot Synthesis Using Aldehyde and Amine in Acidic Medium

Another efficient method involves microwave irradiation to promote rapid cyclization:

  • Step 1: Reaction of aldehyde (e.g., 2-formylphenyl carbamate) with an appropriate amine (e.g., ethyl-substituted amine) in acetic acid (AcOH) under microwave irradiation at 100 °C for 10–60 minutes.
  • Step 2: Addition of formic acid (HCOOH) followed by further microwave heating at elevated temperatures (130–190 °C) to complete cyclization.

This method yields the 3,4-dihydroquinazolin-2(1H)-one derivatives with high purity, often requiring only simple chromatographic purification.

Example Data:

Compound Aldehyde (mg) Amine (mg) Solvent System Microwave Temp (°C) Time (min) Yield (%) Purification Method
3-(2-Phenylethyl)-3,4-dihydroquinazolinone 50 51 AcOH 100 10 ~85 Silica gel chromatography
3-(2-3,4-Dimethoxyphenylethyl)-3,4-dihydroquinazolinone 50 75 AcOH/EtOH (1:9) 100–190 60–80 ~80 Silica gel chromatography

NMR and LC-MS analyses confirm the structure and purity.

Solid-Phase Synthesis Approaches

Solid-phase synthesis (SPS) offers a rapid and combinatorial approach to generate dihydroquinazolinone derivatives, including 5-amino-1-ethyl analogs.

  • The method utilizes resin-bound amino acid amides as starting materials.
  • The key intermediate is prepared from N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid.
  • Subsequent cyclization and functionalization steps are carried out on the solid support, enabling easy purification and library synthesis.

This approach is particularly useful for medicinal chemistry programs aiming to explore compound diversity efficiently.

Comparative Analysis of Preparation Methods

Aspect Cyclocondensation in MeOH with K2CO3 Microwave-Assisted Acidic Cyclization Solid-Phase Synthesis
Reaction Time 4–6 hours 10–80 minutes Variable, rapid library synthesis
Environmental Impact Uses eco-friendly solvent 2-MeTHF, mild conditions Uses microwave, acid solvents, less solvent waste Minimal solvent use, solid support
Yield High (>85%) High (~80%) Moderate to high
Purification Filtration and crystallization Chromatography required Resin washing, cleavage steps
Scalability Good for batch synthesis Suitable for small to medium scale Ideal for combinatorial libraries
Structural Confirmation NMR, LC-MS, X-ray crystallography NMR, LC-MS NMR, MS

In-Depth Research Findings and Notes

  • Use of 2-methyl tetrahydrofuran (2-MeTHF) as a solvent in the initial step improves the environmental profile of the synthesis compared to traditional THF.
  • Potassium carbonate acts as an efficient catalyst for the cyclization step, promoting high yields under both conventional and microwave heating.
  • Microwave irradiation significantly reduces reaction times while maintaining or improving yields and product purity.
  • Solid-phase synthesis allows for rapid generation of compound libraries but requires specialized resin and handling techniques.
  • Analytical techniques such as 1H and 13C NMR , elemental analysis , LC-MS , and X-ray crystallography are critical for confirming the structure and purity of intermediates and final products.

Summary Table of Representative Experimental Conditions

Entry Starting Materials Solvent & Catalyst Heating Method Temperature (°C) Time Yield (%) Characterization Techniques
1 2-amino-N-(2-ethyl)benzamide + benzaldehyde MeOH + K2CO3 Reflux ~65 4–6 h >85 NMR, LC-MS, X-ray
2 Aldehyde + ethyl-substituted amine AcOH or AcOH/EtOH + HCOOH Microwave irradiation 100–190 10–80 min ~80 NMR, LC-MS
3 Resin-bound amino acid amides Solid phase Various Ambient to 100+ Minutes to hours Moderate to high NMR, MS

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce various functional groups at the amino position.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological target. Generally, compounds in the quinazolinone family can interact with various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

The dihydroquinazolinone core allows for extensive substitution, which significantly alters physical properties such as melting points, solubility, and spectral characteristics. Below is a comparative analysis of key analogs:

Compound Substituents Melting Point (°C) Key NMR Signals (1H, ppm) HRMS Data Reference
5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one 5-NH₂, 1-Ethyl Not reported Not available Not available
6-Chloro-4-methylene-3-(m-tolyl)-analog (7v) 6-Cl, 3-(m-tolyl), 4-methylene 201.7–202.4 10.45 (s, 1H, NH) Calc: 287.0795; Exp: 287.0802
3-(2-Fluorophenyl)-7-methyl-analog (7y) 3-(2-Fluorophenyl), 7-CH₃ 224.3–224.9 10.44 (s, 1H, NH) Calc: 269.1085; Exp: 269.1062
7-Benzyloxy-6-methoxy-3-(4-methoxybenzyl)-analog (5d) 7-OBn, 6-OCH₃, 3-(4-OCH₃Bn) 172–174 3.76 (s, 3H, OCH₃), 5.06 (s, 2H, OCH₂) Calc: 405.1809; Exp: 405.1798
6-Bromo-3-methyl-analog 6-Br, 3-CH₃ Not reported Not available Mol. Wt.: 241.08

Key Observations:

  • Substituent Effects on Melting Points : Halogenated analogs (e.g., 7v, 7y) exhibit higher melting points (201–225°C) compared to alkoxy-substituted derivatives like 5d (172–174°C), likely due to stronger intermolecular interactions in halogenated compounds .
  • NMR Trends: The NH proton in the quinazolinone scaffold consistently appears as a singlet near 10.4 ppm across multiple analogs, indicating minimal electronic perturbation from substituent variations .
  • Mass Spectrometry : HRMS data for 7v and 7y show close agreement between calculated and experimental values, confirming synthetic accuracy .

Biological Activity

5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Quinazoline Derivatives

Quinazolines and their derivatives are known for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties. The structural modifications in quinazolines can significantly influence their biological activities and pharmacokinetic profiles .

Biological Activities

1. Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit promising antimicrobial properties. For instance, this compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

2. Anti-inflammatory Effects
The compound acts as an inhibitor of the sodium/hydrogen exchanger isoform 1 (NHE-1), which plays a crucial role in inflammatory responses. Inhibition of NHE-1 has been linked to reduced production of pro-inflammatory cytokines such as IL-6 and TNF-α in microglial cells exposed to lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

3. Antidiabetic Properties
Quinazoline derivatives have also been investigated for their antidiabetic effects. The ability to inhibit glycated protein formation indicates a possible role in managing diabetes-related complications. The compound's action on NHE-1 may further contribute to its antidiabetic effects by modulating intracellular pH and cellular glucose uptake .

4. Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in studies demonstrating its ability to ameliorate microglial activation and subsequent neuroinflammation. This suggests that the compound could be beneficial in neurodegenerative conditions where inflammation plays a pivotal role .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives often correlates with their structural features. For this compound:

Structural Feature Effect on Activity
Amino Group Enhances solubility and interaction with biological targets
Ethyl Substitution Influences lipophilicity and cellular uptake
Dihydroquinazoline Core Essential for maintaining biological activity against various targets

Case Studies

Several studies have explored the pharmacological properties of this compound:

  • Study on Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced the secretion of IL-6 and TNF-α in LPS-stimulated microglia, suggesting its potential for treating neuroinflammatory conditions .
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited potent activity against MRSA strains, with an IC50 value comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one with high purity?

  • Methodological Answer : Cyclization reactions involving anthranilic acid derivatives and formamide under reflux conditions are widely used for quinazolinone synthesis. For example, analogous compounds like 3-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives are synthesized via cyclization with optimized yields (75–90%) under reflux in ethanol . Additionally, reactions with isocyanates under mild conditions can introduce substituents while preserving the core structure .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring saturation. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation, as demonstrated in PubChem data for related quinazolinones .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Use shake-flask methods with buffers (pH 1.2–7.4) to measure solubility. Accelerated stability studies (40°C/75% RH) over 14 days, analyzed via HPLC, can identify degradation products. Computational tools like LogP predictions (via PubChem data) provide preliminary solubility insights .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activities of quinazolinone derivatives with similar substitution patterns?

  • Methodological Answer : Contradictions often arise from variations in substituent positioning (e.g., amino at C5 vs. C6) or assay conditions. To address this, perform head-to-head comparative studies under standardized protocols. For example, 3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one showed enhanced antimicrobial activity compared to non-fluorinated analogs, highlighting the role of substituent electronegativity .

Q. How does the ethyl group at N1 influence the compound’s interaction with enzyme active sites?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or reductases) can predict binding modes. The ethyl group may enhance hydrophobic interactions or sterically hinder binding, depending on the active site topology. Comparative studies with N1-methyl or N1-hydrogen analogs are recommended .

Q. What computational approaches are validated for predicting the ADMET profile of this compound?

  • Methodological Answer : Use QSAR models (e.g., SwissADME or pkCSM) with descriptors derived from the compound’s SMILES (e.g., C1C2=C(C=CC(=C2)N)NC(=O)N1) to predict absorption, metabolism, and toxicity. Molecular dynamics simulations (NAMD/GROMACS) can assess membrane permeability and protein binding stability .

Q. How can structural modifications enhance the compound’s selectivity for cancer cell lines over healthy cells?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl at C6) to improve DNA intercalation or topoisomerase inhibition. In vitro cytotoxicity assays (MTT/PI staining) on paired cancer/normal cell lines (e.g., HeLa vs. HEK293) can validate selectivity. Derivatives of 3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one demonstrated 10-fold selectivity in analogous studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.